(E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate (E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 315676-37-0
VCID: VC7384695
InChI: InChI=1S/C20H16ClNO4S/c1-2-25-20(24)18-16(13-5-7-14(21)8-6-13)12-27-19(18)22-17(23)10-9-15-4-3-11-26-15/h3-12H,2H2,1H3,(H,22,23)/b10-9+
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CO3
Molecular Formula: C20H16ClNO4S
Molecular Weight: 401.86

(E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate

CAS No.: 315676-37-0

Cat. No.: VC7384695

Molecular Formula: C20H16ClNO4S

Molecular Weight: 401.86

* For research use only. Not for human or veterinary use.

(E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate - 315676-37-0

Specification

CAS No. 315676-37-0
Molecular Formula C20H16ClNO4S
Molecular Weight 401.86
IUPAC Name ethyl 4-(4-chlorophenyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C20H16ClNO4S/c1-2-25-20(24)18-16(13-5-7-14(21)8-6-13)12-27-19(18)22-17(23)10-9-15-4-3-11-26-15/h3-12H,2H2,1H3,(H,22,23)/b10-9+
Standard InChI Key CLPAEVAWFPKFEV-MDZDMXLPSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CO3

Introduction

The compound "(E)-ethyl 4-(4-chlorophenyl)-2-(3-(furan-2-yl)acrylamido)thiophene-3-carboxylate" is a complex organic molecule that integrates functional groups such as thiophene, furan, acrylamide, and ester. It is a derivative of thiophene compounds, which are widely studied for their applications in medicinal chemistry, organic synthesis, and materials science.

Synthesis Pathway

The synthesis of this compound can involve several key steps:

  • Formation of the Thiophene Core:

    • Thiophene derivatives are often synthesized via Gewald reactions or sulfur-involved cyclization of α-ketoesters with nitriles.

  • Introduction of the Acrylamide Moiety:

    • The acrylamide group can be introduced through the reaction of an amine with an acrylate derivative under mild conditions.

  • Coupling with Furan Derivative:

    • The furan moiety is typically added via a Michael addition or nucleophilic substitution reaction.

  • Final Esterification:

    • Ethanol can be used to esterify the carboxylic acid group under acidic or basic conditions.

Applications and Potential Uses

This compound's structure suggests diverse applications:

  • Medicinal Chemistry:

    • The presence of thiophene and furan rings indicates potential as a pharmacophore in drug design.

    • Acrylamide derivatives are known for their anticancer and antimicrobial activities.

  • Organic Synthesis Intermediate:

    • The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules.

  • Material Science:

    • Thiophene derivatives are often used in the development of conductive polymers and organic semiconductors.

Reactivity Profile

The compound's reactivity is influenced by its functional groups:

  • Nucleophilic Addition Reactions:

    • The electron-deficient acrylamide group can undergo nucleophilic attack, making it useful in coupling reactions.

  • Electrophilic Aromatic Substitution (EAS):

    • The thiophene and furan rings are susceptible to EAS, allowing functionalization at specific positions.

  • Hydrolysis of Ester Group:

    • Under acidic or basic conditions, the ethyl ester can hydrolyze to form the corresponding carboxylic acid.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC19H15ClNO4S
Molecular Weight~389.85 g/mol
Functional GroupsThiophene, Furan, Acrylamide, Ester
SolubilitySoluble in organic solvents
Boiling Point>400°C
ApplicationsMedicinal chemistry, organic synthesis

Research Findings

Studies on related compounds highlight their significance:

  • Thiophene derivatives have shown promise as anticancer agents due to their ability to interact with DNA.

  • Furan-based molecules exhibit antimicrobial properties by disrupting bacterial cell membranes.

  • Acrylamide-containing compounds are being explored for their role in enzyme inhibition.

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